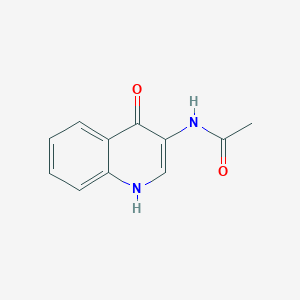![molecular formula C10H7N3O2 B11896669 2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes a furan ring and a triazole ring, making it a versatile scaffold for the development of new chemical entities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with furoic acid derivatives in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles such as amines or thiols for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated ring systems.
Substitution: Substituted derivatives with various functional groups introduced at specific positions.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various molecular pathways, potentially leading to the inhibition of specific enzymes or the activation of signaling pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
2-Phenyl-1H-furo[3,4-d][1,2,3]triazole: A similar compound with a slightly different ring structure.
2-Phenyl-2H-furo[3,4-d][1,2,4]triazole: Another related compound with a different triazole ring configuration.
Uniqueness: 2-Phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H7N3O2 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
2-phenyl-6H-furo[3,4-d]triazol-4-one |
InChI |
InChI=1S/C10H7N3O2/c14-10-9-8(6-15-10)11-13(12-9)7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
PAVOUWXAPOAUBV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NN(N=C2C(=O)O1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11896586.png)

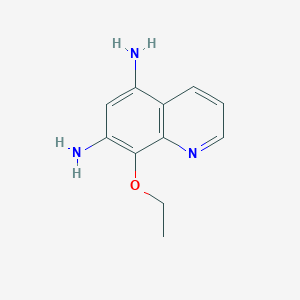
![6-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896608.png)

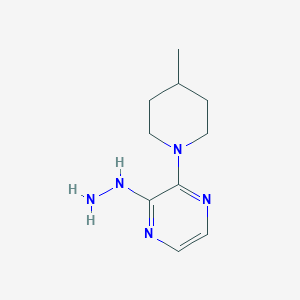

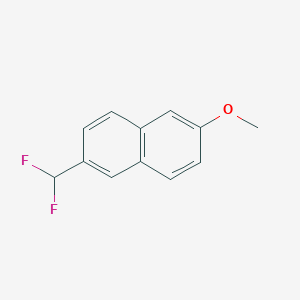
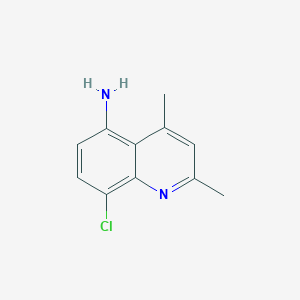


![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)

